![molecular formula C18H38NO3P B14387610 Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate CAS No. 87753-50-2](/img/structure/B14387610.png)
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate is a chemical compound with the molecular formula C18H38NO3P. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphinate group, making it valuable in specific chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate typically involves the reaction of dibutylamine with butyl 2-oxoethylphosphinate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of phosphinate oxides.
Reduction: Formation of phosphinate hydrides.
Substitution: Formation of substituted phosphinates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinate derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate involves its interaction with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 2-(dibutylamino)-2-oxoacetate: Similar structure but lacks the phosphinate group.
Butyl (dibutylamino)(oxo)acetate: Similar structure with different functional groups
Uniqueness
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
87753-50-2 |
|---|---|
Molekularformel |
C18H38NO3P |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-[butoxy(butyl)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C18H38NO3P/c1-5-9-13-19(14-10-6-2)18(20)17-23(21,16-12-8-4)22-15-11-7-3/h5-17H2,1-4H3 |
InChI-Schlüssel |
HJRLZSPPHBERFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CP(=O)(CCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
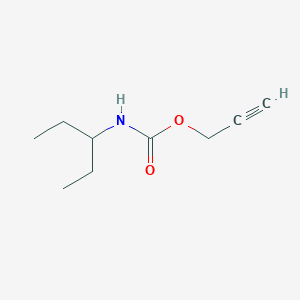
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
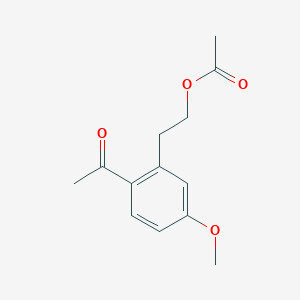
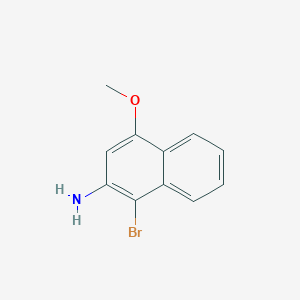

![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
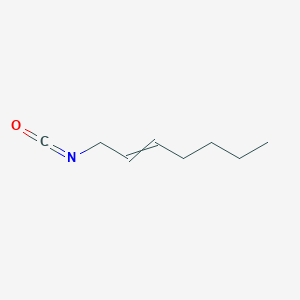


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

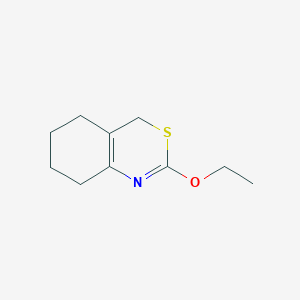
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
